Cas no 878058-88-9 (N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)

N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. It exhibits unique structural features that may contribute to its pharmacological activity, including a morpholinyl group and a sulfonyl moiety. This compound offers promising properties for further investigation in drug discovery and development.
N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide structure
878058-88-9 structure
Product Name:N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide
CAS No:878058-88-9
MF:C23H25N3O5S
MW:455.526704549789
CID:5511692
Update Time:2025-07-22

N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
    • N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide
    • Inchi: 1S/C23H25N3O5S/c1-17-5-4-6-18(13-17)24-22(27)16-32(29,30)21-14-26(20-8-3-2-7-19(20)21)15-23(28)25-9-11-31-12-10-25/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27)
    • InChI Key: UXEAPRGHXNTJOD-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1)(=O)CS(C1C2=C(N(CC(N3CCOCC3)=O)C=1)C=CC=C2)(=O)=O

N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2017-0302-5mg
N-(3-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide
878058-88-9 90%+
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F2017-0302-10mg
N-(3-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide
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N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide Related Literature

Additional information on N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide

Introduction to N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide and Its Applications

N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide

is a sophisticated organic compound characterized by its intricate molecular structure, which comprises multiple functional groups that contribute to its unique chemical and biological properties. This compound, identified by the CAS number 878058-88-9, has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The presence of a sulfonyl group and an indole moiety in its structure suggests a high degree of versatility, making it a promising candidate for further investigation in drug discovery and development.

The molecular framework of N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide is composed of several key structural elements. The 3-methylphenyl group, also known as anisole derivative, contributes to the compound's lipophilicity, which is often a critical factor in drug absorption and distribution. The sulfonyl group (-SO₂-) is known for its ability to enhance binding affinity and stability in biological systems, making it a common feature in many pharmacologically active molecules. Additionally, the indole ring system is associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

In recent years, there has been a growing interest in indole derivatives as potential therapeutic agents due to their diverse biological activities. The indole moiety in N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide is particularly noteworthy, as it has been implicated in various pharmacological effects. For instance, studies have shown that indole derivatives can modulate enzyme activity and receptor binding, leading to therapeutic benefits. The morpholine group further enhances the compound's complexity by introducing another layer of functional diversity, which could be exploited for designing more effective drugs.

The synthesis of N-(3-methylphenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of key intermediates such as 3-methylphenylamine and morpholine derivatives. These intermediates are then subjected to sulfonation and condensation reactions to form the sulfonyl-substituted indole core. Subsequent modifications are performed to introduce the acetylamide group, finalizing the structure of the compound.

The chemical properties of N-(3-methylphenyl)-2-({1-2-(morpholin-4-yll)-2-oxyloxyethy} 1H-indol 3 -y}lsulfonyl)acetamide are influenced by its functional groups and overall molecular architecture. The sulfonyl group imparts polarity to the molecule, enhancing its solubility in polar solvents while maintaining sufficient lipophilicity for membrane permeability. This balance is crucial for drug bioavailability and efficacy. Additionally, the presence of both aromatic and heterocyclic rings contributes to steric hindrance and electronic effects that can influence binding interactions with biological targets.

Biological activity studies have begun to uncover the potential therapeutic applications of N-(3-methylphenyl)-2-{(1- 2 - (morpholin - 4 - yl ) - 2 - o x o eth y l - 1 H - ind ol - 3 - y l } sulfo n y l ) ac et am ide . Preliminary assays have shown promising results in inhibiting certain enzymes associated with inflammatory responses. The indole derivative has been observed to interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate inflammation. By modulating COX activity, this compound could potentially reduce inflammation and pain associated with various conditions.

Furthermore, the morpholine group may contribute to anti-proliferative effects by interfering with signaling pathways involved in cell growth and differentiation. Research has indicated that morpholine derivatives can inhibit kinases and other enzymes that drive cancer cell proliferation. The combination of these effects makes N-(3-methylphenyl)-2-{(1- 2 - (morpholin - 4 - yl ) - 2 - o x o eth y l - 1 H - ind ol - 3 - y l } sulfo n y l ) ac et am ide a compelling candidate for further development as an anti-cancer agent.

The pharmacokinetic profile of this compound is also an area of active investigation. Studies are being conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing dosing regimens and predicting clinical efficacy. Initial data suggest that N-(3-methylphenyl)-2-{(1- 2 - (morpholin - 4 - yl ) - 2 - o x o eth y l - 1 H - ind ol -

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